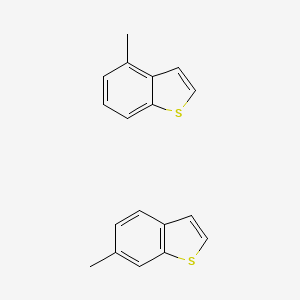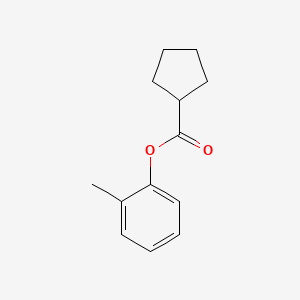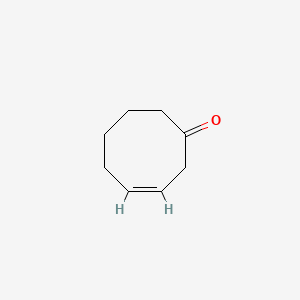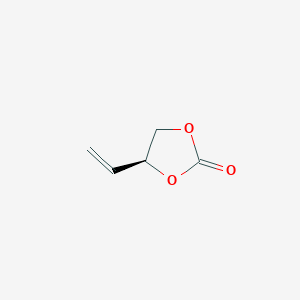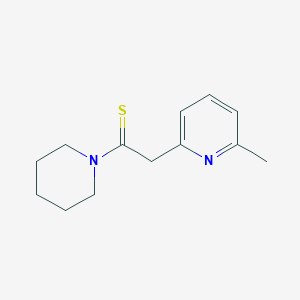
2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione is an organic compound with a complex structure that includes a pyridine ring substituted with a methyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with piperidine and a thiolating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione can be compared with other similar compounds, such as:
2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanol: Similar structure but with an alcohol group instead of a thione group.
2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanone: Contains a ketone group instead of a thione group.
The uniqueness of this compound lies in its thione group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H18N2S |
|---|---|
Molecular Weight |
234.36 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)-1-piperidin-1-ylethanethione |
InChI |
InChI=1S/C13H18N2S/c1-11-6-5-7-12(14-11)10-13(16)15-8-3-2-4-9-15/h5-7H,2-4,8-10H2,1H3 |
InChI Key |
YMBDIBPIWRBGNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=S)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


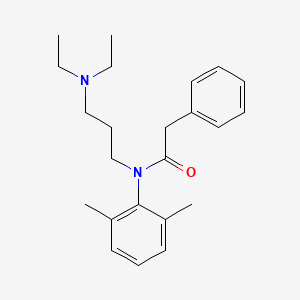
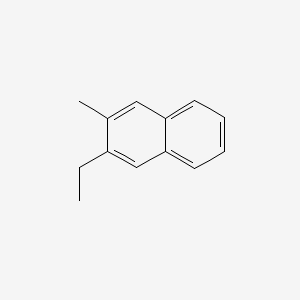
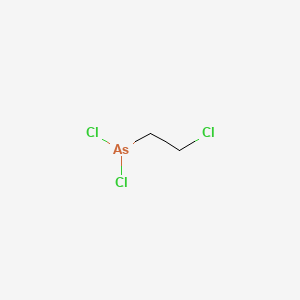

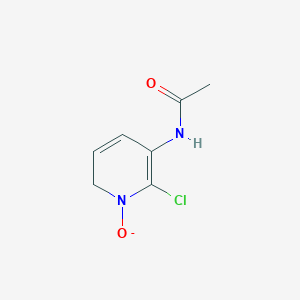
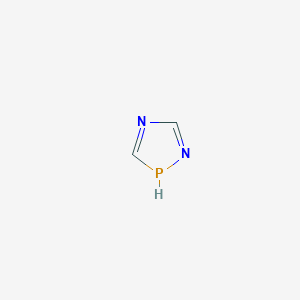
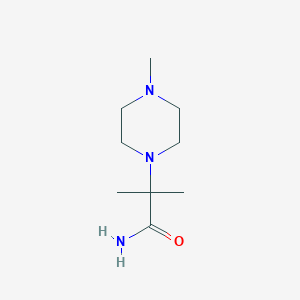

![1-[2-Amino-5-(1-methylethyl)phenyl]-2-chloro-ethanone](/img/structure/B13816154.png)
